molecular formula C13H21N5O3 B2923187 8-((2-hydroxyethyl)amino)-7-isopentyl-3-methyl-1H-purine-2,6(3H,7H)-dione CAS No. 376380-98-2

8-((2-hydroxyethyl)amino)-7-isopentyl-3-methyl-1H-purine-2,6(3H,7H)-dione

Cat. No. B2923187
CAS RN: 376380-98-2
M. Wt: 295.343
InChI Key: JEIXWSNFABFYFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-((2-hydroxyethyl)amino)-7-isopentyl-3-methyl-1H-purine-2,6(3H,7H)-dione is a chemical compound that belongs to the class of xanthine derivatives. It is commonly known as theophylline and is widely used in the medical field for its bronchodilator and anti-inflammatory properties. Theophylline is synthesized through various methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, and future directions in scientific research.

Scientific Research Applications

Synthesis and Structural Characterization

  • The synthesis of purine derivatives, including modifications at different positions of the purine ring, has been a subject of study. For instance, novel synthesis methods have been developed for creating alkyl- or phenyl-substituted purine diones, providing insights into the chemical properties and reactivity of these compounds. Such studies are foundational for understanding how structural variations influence the chemical and physical properties of purine derivatives, including "8-((2-hydroxyethyl)amino)-7-isopentyl-3-methyl-1H-purine-2,6(3H,7H)-dione" (Ondrej Simo, A. Rybár, J. Alföldi, 1998).

Biological Activities and Applications

  • Investigations into the biological activities of purine derivatives have revealed their potential in various domains, including antimicrobial and antifungal applications. For example, certain purine derivatives have shown activity against Staphylococcus aureus and Candida albicans, suggesting their utility in developing new antimicrobial and antifungal agents. This highlights the potential of purine derivatives, including "this compound," in medical and pharmaceutical research (M. Romanenko, D. Ivanchenko, M. V. Nazarenko, M. V. Diachkov, O. Kamyshnyi, N. M. Polishchuk, 2016).

Mechanism of Action

Target of Action

The primary target of 8-((2-hydroxyethyl)amino)-7-isopentyl-3-methyl-1H-purine-2,6(3H,7H)-dione is the phosphodiesterase (PDE) enzyme . This enzyme plays a crucial role in cellular signaling by breaking down cyclic nucleotides like cyclic adenosine monophosphate (cAMP), which are key secondary messengers in cells.

Mode of Action

This compound acts as a PDE inhibitor . It binds to the active site of the PDE enzyme, preventing it from breaking down cAMP. This leads to an increase in intracellular cAMP levels, which can amplify the response to certain signaling molecules and affect various cellular processes.

properties

IUPAC Name

8-(2-hydroxyethylamino)-3-methyl-7-(3-methylbutyl)purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N5O3/c1-8(2)4-6-18-9-10(15-12(18)14-5-7-19)17(3)13(21)16-11(9)20/h8,19H,4-7H2,1-3H3,(H,14,15)(H,16,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEIXWSNFABFYFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCN1C2=C(N=C1NCCO)N(C(=O)NC2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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